![molecular formula C9H9NO B2395028 2-Hydroxy-4,6-dimethylbenzonitrile CAS No. 56396-59-9](/img/structure/B2395028.png)
2-Hydroxy-4,6-dimethylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Nitration and Rearrangement
- Fischer and Greig (1973) conducted a study on the reaction of dimethylbenzonitriles with nitric acid in acetic anhydride, resulting in 1,4-(nitroacetoxy-) adducts. This reaction highlights a unique nitration and rearrangement process, relevant to the study of 2-Hydroxy-4,6-dimethylbenzonitrile (Fischer & Greig, 1973).
Reactions with Nitrogen Dioxide
- Gordon et al. (1990) explored the reactions of substituted 2-Hydroxybenzonitriles with nitrogen dioxide. Their findings provide insights into the chemical behavior and potential applications of compounds like 2-Hydroxy-4,6-dimethylbenzonitrile in various chemical reactions (Gordon et al., 1990).
Structural and Vibrational Properties
- A study by Márquez et al. (2015) on the structural and vibrational properties of 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile provides a theoretical perspective that can be applied to understand the physical and chemical properties of 2-Hydroxy-4,6-dimethylbenzonitrile (Márquez et al., 2015).
Corrosion Inhibition
- Singh et al. (2016) researched quinoline derivatives, including compounds structurally similar to 2-Hydroxy-4,6-dimethylbenzonitrile, for their potential as corrosion inhibitors. This application is significant for industries dealing with metal preservation (Singh et al., 2016).
Phototransposition and Photoaddition
- Howell et al. (2000) studied the phototransposition and photoaddition of dimethylbenzonitriles in different solvents. Understanding these photochemical processes is essential for applications in photochemistry and organic synthesis (Howell et al., 2000).
Electrophysical Properties
- Bautista-Martínez et al. (2003) examined the influence of acidity level in acetonitrile on Hammett–Zuman type correlations, which can be applied to understand the electrophysical properties of compounds like 2-Hydroxy-4,6-dimethylbenzonitrile (Bautista-Martínez et al., 2003).
Condensation Reactions
- Sosnovskikh (1998) researched the condensation of 2-hydroxy-4,6-dimethylacetophenone with various nitriles, providing valuable information on the reactivity and potential synthetic applications of 2-Hydroxy-4,6-dimethylbenzonitrile (Sosnovskikh, 1998).
Safety and Hazards
The safety and hazards of a compound can be determined by its Material Safety Data Sheet (MSDS). For “4-Hydroxy-2,6-dimethylbenzonitrile”, the hazard statements include H302, H315, H320, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335) .
Mechanism of Action
Mode of Action
It has been suggested that it may react with peroxyl radicals and with an oxidizing agent such as potassium ferricyanide . This reaction yields the corresponding peroxyl radical as observed by EPR analysis . The reaction of the sensor with peroxyl and alkoxyl radicals is also initiated by the formation of the phenoxyl radicals, which is followed by radical–radical reactions and product hydrolysis responsible for the release of fluorescein .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-4,6-dimethylbenzonitrile. For instance, the compound is stable under general conditions but may undergo dangerous reactions when heated or in contact with strong oxidizing agents . It is also important to avoid high temperatures and contact with oxidizing agents during storage .
properties
IUPAC Name |
2-hydroxy-4,6-dimethylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-3-7(2)8(5-10)9(11)4-6/h3-4,11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBMNJCHYLBTSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4,6-dimethylbenzonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.